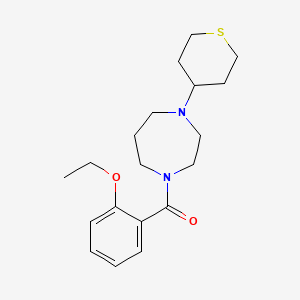

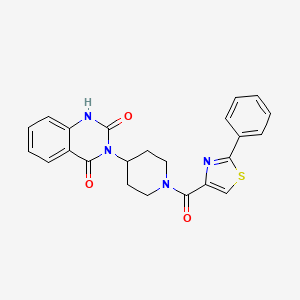

(2-ethoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

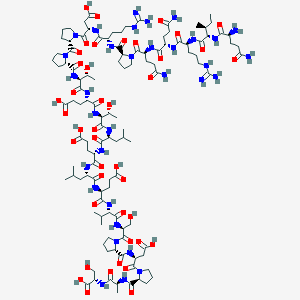

The compound “(2-ethoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including an ethoxyphenyl group, a tetrahydro-2H-thiopyran group, and a 1,4-diazepanone group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each targeting a different part of the molecule. For example, the tetrahydro-2H-thiopyran group could potentially be synthesized from a suitable dihydropyran precursor .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The ethoxyphenyl group would likely contribute to the compound’s aromaticity, while the tetrahydro-2H-thiopyran and 1,4-diazepanone groups would introduce elements of cyclic and heterocyclic chemistry .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of its various functional groups. For example, the ethoxyphenyl group might undergo reactions typical of aromatic compounds, while the tetrahydro-2H-thiopyran and 1,4-diazepanone groups might participate in reactions characteristic of cyclic and heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the presence of the ethoxy group, which could potentially form hydrogen bonds with water molecules .科学的研究の応用

Synthesis and Biological Evaluation

Anticancer Potential

A novel compound showing good anticancer activity in the human malignant melanoma cell line A375 has been identified. This compound induces necroptosis at low concentrations and apoptosis at high concentrations, highlighting its potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Chemical Synthesis and Analysis

Research on the synthesis and spectral analysis of various compounds, including diazepines and thiophene derivatives, provides insights into the chemical properties and potential applications of these molecules in material science and pharmaceuticals (Gomaa, 2011).

Mechanistic Insights and Chemical Transformations

Molecular Docking and DFT Calculations

Studies on the synthesis, quantification, and molecular docking of specific thiazolyl and thiophene derivatives offer insights into their antiviral activities and pharmacokinetic behavior. Such research helps in understanding the stability, intermolecular charge transfer, and potential therapeutic applications of these compounds (FathimaShahana & Yardily, 2020).

Antimicrobial and Antiestrogenic Activities

The synthesis and evaluation of certain derivatives have demonstrated interesting antimicrobial activity, suggesting their utility in developing new antibiotics or disinfectants. Additionally, compounds with antiestrogenic activity have been synthesized, indicating potential applications in cancer treatment or hormonal therapy (Chaudhari, 2012).

Potential Therapeutic Applications

Cytoprotective Activities

The design, synthesis, and testing of phenyl(thiophen-2-yl)methanone derivatives for their cytoprotective activities against oxidative stress-induced injury in human cells highlight the potential of these compounds in developing treatments for oxidative stress-related diseases (Lian, 2014).

Tubulin Polymerization Inhibition

A specific compound from the phenstatin family was found to inhibit tubulin polymerization, trigger cell cycle arrest, and induce apoptosis in cancer cells. This underscores the compound's promise as an anticancer agent, offering a potential therapeutic strategy for leukemia and possibly other cancers (Magalhães et al., 2013).

特性

IUPAC Name |

(2-ethoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2S/c1-2-23-18-7-4-3-6-17(18)19(22)21-11-5-10-20(12-13-21)16-8-14-24-15-9-16/h3-4,6-7,16H,2,5,8-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNUYLLXICDRKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-ethoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2815152.png)

![N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2815157.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2815159.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2815165.png)

![4-(diethylsulfamoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2815174.png)